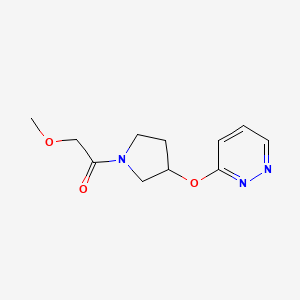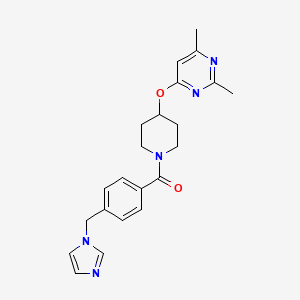![molecular formula C21H24N6O3 B2812846 N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1021257-07-7](/img/structure/B2812846.png)
N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound contains several functional groups and structural features that are common in medicinal chemistry. It includes a piperidine ring, a pyrazolo[3,4-d]pyrimidine moiety, and a dihydrobenzo[b][1,4]dioxine-2-carboxamide group. These groups are often found in bioactive molecules and could potentially interact with various biological targets .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry. These techniques provide information about the functional groups present and the connectivity of atoms in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties such as solubility, stability, melting point, boiling point, etc., would need to be determined experimentally. The Lipinski’s rule of five can be used as a guideline to predict the drug-likeness of this compound .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis of Pyrazolopyrimidine Derivatives
Research efforts have been directed towards the synthesis of novel pyrazolopyrimidine derivatives, demonstrating the versatility of pyrazolo[3,4-d]pyrimidin as a core structure for the development of potential PET agents for imaging neuroinflammation and anticancer agents. For instance, Wang et al. (2018) described the synthesis of a tracer for imaging the IRAK4 enzyme in neuroinflammation with high radiochemical yield and purity, showcasing the compound's relevance in medical imaging (Wang et al., 2018). Similarly, Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines with anti-5-lipoxygenase and anticancer activities, highlighting the compound's potential in therapeutic applications (Rahmouni et al., 2016).
Chemical Modifications and Biological Activities
The flexibility of pyrazolo[3,4-d]pyrimidin in chemical modifications allows for the creation of derivatives with varied biological activities. For example, Rahmouni et al. (2014) developed novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, exploring the compound's potential in novel therapeutic agents (Rahmouni et al., 2014).
Potential Therapeutic Applications
Anticancer and Anti-inflammatory Activities
Novel pyrazolopyrimidines derivatives have been evaluated for their anticancer and anti-inflammatory activities. The synthesis of such compounds opens new avenues for the development of therapeutic agents targeting specific diseases. Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, demonstrating significant anti-inflammatory and analgesic activities, suggesting the compound's utility in developing new anti-inflammatory drugs (Abu‐Hashem et al., 2020).
Antituberculosis Activity
Thiazole-aminopiperidine hybrid analogues have been designed as novel Mycobacterium tuberculosis GyrB inhibitors, showcasing the potential of pyrazolo[3,4-d]pyrimidin derivatives in addressing infectious diseases such as tuberculosis (Jeankumar et al., 2013).
Antioxidant Properties
The antioxidant properties of new pyrazolopyrimidine derivatives have also been explored, highlighting the compound's potential in addressing oxidative stress-related conditions (Gouda, 2012).
Eigenschaften
IUPAC Name |
N-[2-(4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O3/c28-21(18-13-29-16-6-2-3-7-17(16)30-18)22-8-11-27-20-15(12-25-27)19(23-14-24-20)26-9-4-1-5-10-26/h2-3,6-7,12,14,18H,1,4-5,8-11,13H2,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHYXNKSUOXVRIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC3=C2C=NN3CCNC(=O)C4COC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-(morpholine-4-carbonyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B2812766.png)
![2-((7-(4-bromophenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(3-chlorophenyl)acetamide](/img/structure/B2812767.png)

![N-[2-(1H-indol-3-yl)ethyl]-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2812770.png)



![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2812782.png)
![2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzonitrile](/img/structure/B2812783.png)

![N-(4-chlorophenyl)-2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2812785.png)
![ethyl 2-(2,2-dimethylpropanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2812786.png)